2-(2-(Diphenylphosphino)ethyl)pyridine, often abbreviated as PPh2Etpy, is an organophosphorus compound classified as a P,N-type ligand. It acts as a bidentate ligand, meaning it can bind to a metal center through two donor atoms - the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the pyridine ring. This property makes PPh2Etpy valuable in coordination chemistry for synthesizing various metal complexes with applications in catalysis and material science. [, , ]
2-(2-(Diphenylphosphino)ethyl)pyridine falls under the category of organophosphorus compounds, specifically phosphine ligands. These ligands are crucial in the formation of metal complexes, particularly in catalysis and materials science.
The synthesis of 2-(2-(Diphenylphosphino)ethyl)pyridine typically involves several methods, primarily focusing on the reaction of diphenylphosphine with ethylene dibromide or similar reagents. A common synthetic route includes:
This method allows for high yields and purity of the final product, which can be confirmed via spectroscopic techniques such as NMR and mass spectrometry .
The molecular structure of 2-(2-(Diphenylphosphino)ethyl)pyridine can be described as follows:
The presence of both nitrogen and phosphorus atoms contributes to its unique electronic properties, making it an excellent ligand for transition metals. X-ray crystallography can provide detailed insights into bond lengths and angles within the molecule, highlighting its three-dimensional conformation .
2-(2-(Diphenylphosphino)ethyl)pyridine participates in various chemical reactions, primarily as a ligand in coordination complexes. Some notable reactions include:
The mechanism of action for 2-(2-(Diphenylphosphino)ethyl)pyridine primarily revolves around its role as a ligand in catalytic cycles:
The physical and chemical properties of 2-(2-(Diphenylphosphino)ethyl)pyridine are crucial for understanding its behavior in various applications:
The applications of 2-(2-(Diphenylphosphino)ethyl)pyridine span several fields:
The molecular formula of 2-(2-(Diphenylphosphino)ethyl)pyridine is C₁₉H₁₈NP, with a calculated molecular weight of 291.33 g/mol. This stoichiometry reflects the integration of a pyridine ring, a phosphine group, and two phenyl substituents. The compound exists as a solid at room temperature and exhibits a melting point range of 58–62°C [1] [3] [5]. Its relatively low melting point suggests potential sensitivity to thermal decomposition, necessitating careful handling during synthetic applications.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 10150-27-3 |
| Molecular Formula | C₁₉H₁₈NP |
| Molecular Weight (g/mol) | 291.33 |
| Melting Point (°C) | 58–62 |
| Physical Form | White to off-white solid |
| Storage Conditions | 4°C, under inert gas (N₂ or Ar), protected from light [8] [10] |
The compound features two principal functional groups that govern its reactivity and coordination behavior:
The ethyl linker provides conformational flexibility, allowing the ligand to adapt to diverse geometric requirements at metal centers. This adaptability is crucial for catalytic applications where steric effects influence turnover rates and selectivity.
Spectroscopic Identifiers
C(Cc1ccccn1)P(c2ccccc2)c3ccccc3This notation encodes the molecular connectivity: a pyridine ring (c1ccccn1) linked via an ethyl bridge (CC) to a phosphorus atom, which is further bound to two phenyl groups (c2ccccc2 and c3ccccc3) [1] [3]. ARSGXAZDYSTSKI-UHFFFAOYSA-NA standardized identifier enabling database searches and ensuring structural uniqueness [1] [3]. Computational and Crystallographic Parameters
Computational analyses predict:
While experimental X-ray diffraction data for the free ligand is limited in the search results, its crystalline solid form suggests suitability for crystallographic studies. Related complexes typically display orthorhombic or monoclinic crystal systems, with P–M and N–M bond lengths varying based on the metal center [1] [6].
Table 2: Spectroscopic and Computational Descriptors
| Descriptor Type | Value | Application |
|---|---|---|
| SMILES | C(Cc1ccccn1)P(c2ccccc2)c3ccccc3 | Structure representation & cheminformatics |
| InChIKey | ARSGXAZDYSTSKI-UHFFFAOYSA-N | Unique identifier for database retrieval |
| Predicted Boiling Point | 422.2 ± 28.0 °C | Purification and handling guidance |
| Calculated LogP | 3.757 | Solubility assessment in organic solvents |
| Rotatable Bonds | 5 | Conformational flexibility analysis |
Table 3: Compound Synonyms and Identifiers
| Synonym | Source |
|---|---|
| 1-(Diphenylphosphino)-2-(2-pyridyl)ethane | [1] [4] |
| Diphenyl(2-(pyridin-2-yl)ethyl)phosphine | [1] [3] |
| 2-[2-(Diphenylphosphino)ethyl]pyridine | [7] |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1